molecular formula C18H19NO2 B2594107 Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid CAS No. 80896-73-7

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2594107
CAS No.: 80896-73-7
M. Wt: 281.3 g/mol
InChI Key: IMROELKPEBZHGE-SJORKVTESA-N
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Description

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with phenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid
  • 1-Benzyl-4-phenylpyrrolidine-2-carboxylic acid
  • 1-Benzyl-4-phenylpyrrolidine-3-carboxamide

Uniqueness

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H19NO2C_{18}H_{19}NO_2 and features a pyrrolidine ring with benzyl and phenyl substituents. The presence of a carboxylic acid group contributes to its reactivity and biological interactions. The compound exhibits chirality, which can influence its pharmacological effects significantly.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Although specific targets remain under investigation, the compound is believed to modulate the activity of certain pathways involved in cellular signaling and metabolic processes.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to specific receptors, influencing their activity.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical biochemical pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes related to tumor growth. For instance, it has been tested against various cancer cell lines, showing a dose-dependent response in cell viability assays .
  • Synthesis and Characterization : Efficient synthetic routes have been established for producing this compound, which are crucial for further biological testing. A notable method involves stereospecific chlorination followed by nitrile anion cyclization .
  • Comparative Analysis : A comparative analysis with similar compounds indicates that the unique structural features of this compound may enhance its biological activity compared to its analogs .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor, AntifungalReceptor binding, Enzyme inhibition
1-Benzyl-4-phenylyrrolidineAntifungalUnknown
Captopril (analog)ACE inhibitionEnzyme inhibition

Properties

CAS No.

80896-73-7

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m1/s1

InChI Key

IMROELKPEBZHGE-SJORKVTESA-N

SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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